molecular formula C17H15N3OS B2631974 1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034397-28-7

1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2631974
CAS No.: 2034397-28-7
M. Wt: 309.39
InChI Key: WMCMYOTZUSYBNX-UHFFFAOYSA-N
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Description

1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a urea-based small molecule characterized by a central urea scaffold (-NH-C(=O)-NH-) linking two aromatic moieties: a phenyl group and a pyridinylmethyl group substituted with a thiophene ring. The thiophene (a sulfur-containing heterocycle) at the 2-position of the pyridine ring distinguishes this compound from other urea derivatives.

Properties

IUPAC Name

1-phenyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(20-15-4-2-1-3-5-15)19-11-13-6-8-18-16(10-13)14-7-9-22-12-14/h1-10,12H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCMYOTZUSYBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine-Thiophene Intermediate: The initial step involves the synthesis of a pyridine-thiophene intermediate through a condensation reaction between thiophene-3-carboxaldehyde and 4-bromopyridine under basic conditions.

    Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate in the presence of a suitable catalyst to form the final urea derivative.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action : Research indicates that 1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies :

  • A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer drug.
  • Another research highlighted its effectiveness against specific cancer types, indicating a structure–activity relationship (SAR) that correlates modifications in substituents with changes in potency against cancer cells.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It may inhibit key inflammatory pathways and cytokine production, positioning it as a potential therapeutic agent for chronic inflammatory conditions.

Research Findings :

  • In vivo models showed that treatment with this compound reduced edema and inflammatory markers in animal models of arthritis, indicating its therapeutic potential in treating inflammatory diseases.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown activity against cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

Comparative Analysis :
To understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:

CompoundStructureBiological Activity
1-Phenyl-3-(pyridin-3-yl)ureaLacks thiopheneReduced binding affinity
1-Phenyl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)ureaContains furanAltered reactivity and activity
1-(4-fluorophenyl)-3-(5-(thiophen-2-y)pyridin)ureaFluorinated phenylEnhanced potency against certain targets

Mechanism of Action

The mechanism of action of 1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial properties are likely due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural and functional attributes of 1-phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea with analogous urea derivatives reported in the literature.

Structural Comparisons

Compound Name Key Structural Features Biological Activity/Application Reference
This compound Phenyl, pyridinylmethyl with thiophene substituent Hypothesized kinase/GPCR modulation N/A
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Chloro-trifluoromethylphenyl, pyridinylmethylthio group Kinase inhibition (unspecified)
1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) Chlorophenyl, pyridinylmethoxy with trifluoroethoxy substituent Anticancer candidate
1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (31) Phenyl, piperidinyl linked to pyrazolopyrimidine-indole-morpholine scaffold Kinase-targeted therapy (e.g., FAK)
M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) Dimethylamino-pyridinylethyl, morpholino-trifluoromethylphenyl FAK activation, intestinal homeostasis
Patent-derived compounds (e.g., 1-(2,6-Dichlorpyridin-4-yl)-3-(2-hydroxymethylphenyl)urea) Pyridyl-hydroxymethylphenyl, chloro/methoxy/trifluoromethoxy substituents Antiepileptic, antipsychotic

Key Observations:

Electron-withdrawing groups (e.g., chloro, trifluoromethyl in 7n) are associated with increased metabolic stability, whereas thiophene may confer susceptibility to oxidative metabolism .

Biological Target Specificity :

  • Compounds like M64HCl demonstrate FAK activation , while 7u and patent derivatives show anticancer or CNS-related activities. The target compound’s thiophene-pyridine motif may favor interactions with kinases or sulfur-binding receptors .

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling a thiophene-substituted pyridine with phenyl isocyanate, analogous to methods for 7n (thiourea coupling) and M64HCl (reductive amination) .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Thiophene-containing derivatives generally exhibit lower water solubility than morpholino- or hydroxymethyl-substituted analogs (e.g., M64HCl, patent compounds) due to increased hydrophobicity .
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF₃ in 7n) may reduce the target compound’s stability compared to chlorinated analogs .

Research Findings and Implications

Therapeutic Potential: Thiophene’s role in modulating kinase activity (e.g., via π-π stacking with ATP-binding pockets) aligns with activities seen in FAK activators (M64HCl) and kinase inhibitors (7n) . The compound’s structural similarity to antipsychotic/antiepileptic ureas () suggests unexplored CNS applications .

Limitations: No direct data on the target compound’s efficacy or toxicity exist in the evidence, necessitating further in vitro/in vivo studies.

Biological Activity

1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates phenyl, thiophene, and pyridine moieties, which contribute to its diverse chemical properties and biological effects. This article delves into its synthesis, biological activities, research findings, and potential applications.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Pyridine-Thiophene Intermediate : A condensation reaction between thiophene-3-carboxaldehyde and 4-bromopyridine is performed under basic conditions.
  • Coupling with Phenyl Isocyanate : The intermediate is then reacted with phenyl isocyanate in the presence of a catalyst to yield the final urea derivative.

This synthetic route allows for the production of the compound with high purity and yield, essential for subsequent biological evaluations.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MDA-MB-435), prostate (PC-3), and ovarian (OVCAR-4) cancers. The compound demonstrated a GI50 (concentration required to inhibit cell growth by 50%) value of approximately 25 μM against multiple cancer types, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The compound also displays notable antimicrobial effects. It has been tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics. For example, it exhibited an MIC (minimum inhibitory concentration) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae. These findings suggest its potential utility in treating bacterial infections .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties as well. Studies have indicated that it can significantly reduce inflammatory markers in vitro, suggesting its potential application in managing inflammatory diseases .

Structure–Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. Comparative studies with similar compounds reveal that modifications to the thiophene or pyridine rings can alter activity profiles significantly. For instance:

CompoundStructure VariationBiological Activity
1Lacks thiophene moietyReduced anticancer activity
2Contains furan instead of thiopheneAltered electronic properties
3Ethyl linker instead of methylDifferent steric characteristics

These variations highlight the importance of specific structural components in determining biological efficacy .

Case Studies

Several case studies have documented the efficacy of this compound:

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines.
  • Animal Models : In vivo studies are ongoing to assess the therapeutic potential and pharmacokinetics of this compound in animal models of cancer and infection.

Q & A

Q. What are the standard synthetic protocols for preparing urea derivatives like 1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea?

Urea derivatives are commonly synthesized via the reaction of aryl isocyanates with substituted anilines. For example, arylisocyanates (0.2 mmol) are reacted with aniline derivatives in tetrahydrofuran (THF) at room temperature until completion, followed by flash chromatography for purification . Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile under reflux (65°C) are also used to enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Key for confirming hydrogen and carbon environments. For example, urea NH protons resonate at δ 8.99–10.5 ppm, while aromatic protons appear between δ 6.97–8.62 ppm .
  • IR Spectroscopy : Urea carbonyl (C=O) stretches are observed at ~1637–1691 cm⁻¹, and NH stretches at ~2922–3443 cm⁻¹ .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 446.3) .

Q. What solvents and reaction conditions optimize the synthesis of such urea derivatives?

Polar aprotic solvents (THF, acetonitrile) are preferred for isocyanate-amine reactions. Reflux temperatures (65–80°C) and inert atmospheres minimize side reactions. Purification often employs hexane/ethyl acetate gradients in flash chromatography .

Advanced Research Questions

Q. How do structural modifications impact the antiproliferative activity of this urea derivative?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings enhance cytotoxicity by improving target binding. Conversely, bulky substituents (e.g., tert-butyl) reduce cellular uptake. In vitro assays using NCI-60 cancer cell lines (e.g., leukemia, melanoma) validate these trends .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., NCI’s 48-hour sulforhodamine B assay) and dose-response curves (0.1–100 µM) improve reproducibility. Molecular docking studies further clarify binding interactions with targets like kinases or GPCRs .

Q. How is molecular docking utilized to predict the mechanism of action for this compound?

Docking software (e.g., Schrödinger’s Glide) models interactions with targets like S1P receptors. Ligand efficiency metrics (e.g., binding energy ≤ -8 kcal/mol) prioritize derivatives for synthesis. For example, pyridinyl and thiophenyl moieties exhibit π-π stacking with hydrophobic pockets in S1P2 receptors .

Q. What in vitro models are used to evaluate pharmacokinetic properties?

  • Metabolic Stability : Liver microsomes (human/rat) assess phase I/II metabolism.
  • Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions.
  • CYP Inhibition : Fluorescence-based assays screen for cytochrome P450 interactions .

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